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Compound of Interest

Compound Name:
Methyl 6-methoxy-1H-indazole-3-

carboxylate

Cat. No.: B1420744 Get Quote

An In-Depth Technical Guide to the Spectral Characterization of Methyl 6-methoxy-1H-
indazole-3-carboxylate

Introduction
Methyl 6-methoxy-1H-indazole-3-carboxylate (CAS No. 885278-53-5) is a heterocyclic

compound of significant interest within medicinal chemistry and drug discovery. As a

functionalized indazole, it serves as a versatile scaffold for the synthesis of a wide range of

bioactive molecules, including kinase inhibitors for oncological applications.[1] The indazole

core is a privileged structure in pharmaceutical development, and modifications at the 3- and 6-

positions allow for fine-tuning of a compound's pharmacological properties.

This guide, prepared from the perspective of a Senior Application Scientist, provides a

comprehensive analysis of the key spectral features of Methyl 6-methoxy-1H-indazole-3-
carboxylate. A thorough understanding of its Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Infrared (IR) data is paramount for unambiguous structural

confirmation, purity assessment, and quality control in a research and development setting.

While a complete, published spectral dataset for this specific molecule is not consolidated in a

single source, this document synthesizes data from structurally related analogs and first-

principle spectroscopic rules to present a robust, predictive, and authoritative characterization.
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Molecular Structure and Physicochemical
Properties
A precise understanding of the molecule's structure is the foundation for all spectral

interpretation. The key functional groups—the indazole bicycle, the methoxy substituent, and

the methyl ester—each impart distinct and identifiable signatures in the various spectra.

Structural Diagram
Caption: Molecular structure of Methyl 6-methoxy-1H-indazole-3-carboxylate.

Core Properties
Property Value Source

CAS Number 885278-53-5

Molecular Formula C₁₀H₁₀N₂O₃ Derived

Molecular Weight 206.20 g/mol

¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) is the cornerstone technique for elucidating the

structure of organic molecules. The chemical environment of each proton dictates its

resonance frequency (chemical shift), and interactions with neighboring protons cause signal

splitting (coupling), providing a detailed connectivity map.

Experimental Protocol
A standard ¹H NMR spectrum would be acquired by dissolving approximately 5-10 mg of the

sample in 0.6-0.7 mL of a deuterated solvent, typically Deuterated Dimethyl Sulfoxide (DMSO-

d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for indazoles as it reliably allows for

the observation of the exchangeable N-H proton. Spectra are typically recorded on a 300 MHz

or 500 MHz spectrometer at room temperature.[1][2] Chemical shifts are reported in parts per

million (ppm) relative to the residual solvent peak.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~13.9 Broad Singlet 1H NH-1

Indazole N-H

protons are

acidic and

typically appear

far downfield in

DMSO-d₆.[2]

~7.9-8.0 d 1H H-4

This proton is

ortho to the

electron-

withdrawing

pyrazole ring,

placing it

downfield. It is

coupled only to

H-5.

~7.1 d 1H H-7

This proton is

ortho to the N-H

group and meta

to the electron-

donating

methoxy group.

~6.9 dd 1H H-5

This proton

experiences

ortho coupling to

H-4 and meta

coupling to H-7.

The shielding

effect of the

para-methoxy

group shifts it

upfield.

~3.9 Singlet 3H -COOCH₃ Methyl ester

protons are
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deshielded by

the adjacent

oxygen and

carbonyl,

appearing as a

sharp singlet.

~3.8 Singlet 3H -OCH₃

Methoxy group

protons are

shielded relative

to the ester

methyl but are

also a distinct

singlet.

Causality and Interpretation
The predicted spectrum is highly diagnostic. The aromatic region reveals a three-proton system

characteristic of a 1,2,4-trisubstituted benzene ring. The electron-donating methoxy group at C-

6 strongly influences the chemical shifts, pushing the signals for H-5 and H-7 upfield compared

to an unsubstituted indazole. The far downfield, broad signal around 13.9 ppm is a definitive

marker for the indazole N-H proton, confirming the presence of the 1H-tautomer.[3] The two

sharp singlets integrating to three protons each are unambiguous assignments for the methyl

ester and methoxy groups.

¹³C NMR Spectroscopy: The Carbon Backbone
Carbon NMR provides complementary information, revealing the number and electronic

environment of all carbon atoms in the molecule.

Experimental Protocol
¹³C NMR spectra are typically acquired on the same instrument as the ¹H NMR, immediately

following proton analysis. A greater number of scans is required due to the low natural

abundance of the ¹³C isotope.[1] Chemical shifts are reported in ppm relative to the solvent

signal (e.g., DMSO-d₆ at 39.5 ppm).
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Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
Chemical Shift (δ, ppm) Assignment Rationale

~162.5 C=O

The ester carbonyl carbon is

significantly deshielded and

appears far downfield.[2]

~159.0 C-6

Aromatic carbon directly

attached to the electron-

donating oxygen atom of the

methoxy group; highly

deshielded.

~142.0 C-7a
Bridgehead carbon adjacent to

N-1.

~136.0 C-3

Carbon at the junction of the

ester group, deshielded by the

pyrazole ring nitrogens and the

carbonyl.

~122.5 C-4
Aromatic CH carbon adjacent

to the ring fusion.

~121.0 C-3a
Bridgehead carbon adjacent to

C-4.

~115.0 C-5

Aromatic CH carbon ortho to

the methoxy group, shielded

by its electron-donating effect.

~96.0 C-7

Aromatic CH carbon ortho to

the methoxy group, strongly

shielded.

~55.5 -OCH₃
Methoxy carbon, typical

chemical shift.[1]

~52.0 -COOCH₃ Methyl ester carbon.

Expert Interpretation
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The ¹³C spectrum confirms the presence of ten distinct carbon environments. The downfield

signals above 100 ppm correspond to the sp² hybridized carbons of the aromatic system and

the ester carbonyl. The most notable features are the highly deshielded C-6 carbon, a direct

consequence of its attachment to the methoxy oxygen, and the strongly shielded C-7 carbon,

which is ortho to the powerful electron-donating methoxy group. The two upfield signals around

55 ppm are characteristic of the sp³ hybridized methyl carbons of the ester and ether

functionalities.

Mass Spectrometry: Molecular Weight and
Fragmentation
Mass spectrometry is the definitive technique for determining the molecular weight of a

compound and can provide structural information through analysis of its fragmentation

patterns.

Experimental Protocol
High-resolution mass spectra (HRMS) are typically obtained using an electrospray ionization

(ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[1] The sample is

dissolved in a suitable solvent like methanol or acetonitrile and infused into the source. ESI is a

soft ionization technique that usually yields the protonated molecular ion [M+H]⁺ or other

adducts like [M+Na]⁺.

Predicted Mass Spectrometry Data
m/z (Mass-to-Charge
Ratio)

Ion Calculated Exact Mass

207.0764 [M+H]⁺ 207.0764

229.0583 [M+Na]⁺ 229.0583

175.0502 [M-OCH₃+H]⁺ 175.0502

147.0553 [M-COOCH₃+H]⁺ 147.0553

Fragmentation Pathway and Analysis
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The primary purpose of MS is to confirm the molecular formula by obtaining a high-resolution

mass of the molecular ion. For C₁₀H₁₀N₂O₃, the expected protonated molecule [M+H]⁺ has an

exact mass of 207.0764. Observation of this ion within a narrow mass tolerance (e.g., < 5 ppm)

provides strong evidence for the compound's identity.

Further structural confirmation can be derived from fragmentation analysis. Common

fragmentation pathways for this molecule would include the neutral loss of methanol (CH₃OH)

from the ester or the radical loss of the methoxy group (·OCH₃) or the entire methyl carboxylate

radical (·COOCH₃).

[M+H]⁺
m/z = 207.0764

[M - CH₃OH + H]⁺
m/z = 175.0502- CH₃OH

[M - ·COOCH₃ + H]⁺
m/z = 148.0604

- ·COOCH₃

Click to download full resolution via product page

Caption: Predicted ESI-MS fragmentation pathway for Methyl 6-methoxy-1H-indazole-3-
carboxylate.

Infrared (IR) Spectroscopy: Functional Group
Fingerprints
IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an

excellent tool for rapidly identifying the presence of key functional groups.

Experimental Protocol
IR spectra are most conveniently recorded using an Attenuated Total Reflectance (ATR)

accessory on an FTIR spectrometer.[1] A small amount of the solid sample is placed on the

ATR crystal, and the spectrum is collected without further sample preparation.

Predicted IR Absorption Data
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3300 - 3100 (broad) N-H Stretch Indazole N-H

3050 - 3000 C-H Stretch Aromatic C-H

2950 - 2850 C-H Stretch Aliphatic C-H (methyl groups)

~1720 (strong) C=O Stretch Ester Carbonyl

~1620, ~1580 C=C Stretch Aromatic Ring

~1250 (strong) C-O Stretch Aryl Ether (Ar-O-CH₃)

~1100 C-O Stretch Ester (C-O)

Trustworthy Interpretation
The IR spectrum provides a quick and reliable confirmation of the molecule's core functional

groups. The most diagnostic peaks are the strong, sharp carbonyl (C=O) stretch around 1720

cm⁻¹, confirming the ester, and the broad N-H stretch above 3100 cm⁻¹, characteristic of the

indazole ring.[4] The presence of strong C-O stretching bands in the 1250-1100 cm⁻¹ region

further supports the presence of both the aryl ether (methoxy) and ester moieties.

Conclusion
The structural characterization of Methyl 6-methoxy-1H-indazole-3-carboxylate is definitively

achieved through a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide a

detailed map of the carbon-hydrogen framework, confirming the substitution pattern and

tautomeric form. High-resolution mass spectrometry validates the elemental composition and

molecular weight with high precision. Finally, infrared spectroscopy offers rapid confirmation of

the essential functional groups. The predictive data and interpretations presented in this guide

form a self-validating system, providing researchers, scientists, and drug development

professionals with an authoritative reference for identifying and quality-controlling this important

synthetic building block.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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